molecular formula C31H55NO14 B11938195 Mal-PEG10-Boc

Mal-PEG10-Boc

Cat. No.: B11938195
M. Wt: 665.8 g/mol
InChI Key: YSLOAVABEOEZJM-UHFFFAOYSA-N
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Description

Mal-PEG10-Boc is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells. This compound is used in the synthesis of these PROTAC molecules, facilitating the connection between a ligand for an E3 ubiquitin ligase and a ligand for the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG10-Boc involves the conjugation of polyethylene glycol (PEG) chains with maleimide and tert-butoxycarbonyl (Boc) groups. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG10-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG10-Boc has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.

    Biology: Facilitates the study of protein-protein interactions and cellular pathways by selectively degrading target proteins.

    Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.

    Industry: Used in the development of novel drug delivery systems and bioconjugation techniques.

Mechanism of Action

Mal-PEG10-Boc functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Mal-PEG10-Boc

This compound is unique due to its specific combination of maleimide and Boc groups, which provide stability and versatility in various chemical reactions. Its ability to form stable thioether bonds and undergo deprotection reactions makes it a valuable tool in the synthesis of PROTAC molecules and other bioconjugation applications .

Properties

Molecular Formula

C31H55NO14

Molecular Weight

665.8 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C31H55NO14/c1-31(2,3)46-30(35)6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-27-45-25-23-43-21-19-41-17-15-39-13-11-37-9-7-32-28(33)4-5-29(32)34/h4-5H,6-27H2,1-3H3

InChI Key

YSLOAVABEOEZJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O

Origin of Product

United States

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